Ro 41-5253

概要

説明

Ro 41-5253は、レチノイン酸受容体α(RARα)の選択的アンタゴニストとして作用する合成レチノイドです。 この化合物は、癌細胞の増殖を阻害し、アポトーシスを誘導する能力で知られており、癌治療の有望な候補となっています .

科学的研究の応用

Ro 41-5253 has a wide range of scientific research applications, including:

Cancer Research: this compound is used to study the mechanisms of cancer cell proliferation and apoptosis.

Developmental Biology: this compound is used to study the role of retinoic acid receptors in embryonic development.

Virology: this compound is used to study the effects of retinoic acid receptor antagonists on viral infections.

Pharmacology: this compound is used to study the pharmacological effects of retinoic acid receptor antagonists.

作用機序

Ro 41-5253は、転写を誘導したり、RAR / RXRヘテロダイマー化やDNA結合に影響を与えたりせずに、レチノイン酸受容体α(RARα)に結合することによりその効果を発揮します。 この結合はRARαの活性を阻害し、癌細胞の増殖を阻害し、アポトーシスを誘導します . This compoundは、より高濃度では、ペルオキシソーム増殖因子活性化受容体γ(PPARγ)アゴニストとしてもある程度の活性を持っています .

生化学分析

Biochemical Properties

Ro 41-5253 interacts with the retinoic acid receptor-α (RARα), acting as a potent and selective antagonist . It has an IC50 value of 16 nM, indicating its high affinity for RARα . It also shows some activity as a PPARγ agonist at higher concentrations . This compound can inhibit differentiation and prevent the loss of human hematopoietic stem cells (HSCs) that otherwise occurs in short-term culture .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It inhibits both chemical transformation and proliferation of malignant cells . In breast and colon carcinoma cell models, this compound induces apoptosis in a dose- and time-dependent manner . It also reduces the growth of these cell lines in soft agar .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to RARα without inducing transcription or affecting RAR/RXR heterodimerization and DNA binding . This binding interaction leads to the inhibition of differentiation and the prevention of the loss of human HSCs . It also represses the activity of RAR-α in rat embryonic gonad culture and can decrease the expression stimulated by the retinoic acid gene 8 (STRA8) gene .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the enhancement of apoptotic cell death occurs 4 and 6 days after exposure to this compound . The growth of breast and colon cell lines in soft agar is strongly reduced by this compound treatment .

Metabolic Pathways

This compound is involved in the retinoic acid signaling pathway, interacting with the retinoic acid receptor-α (RARα)

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. As it interacts with the retinoic acid receptor-α (RARα), which is a nuclear receptor, it is likely that this compound is localized in the nucleus .

準備方法

Ro 41-5253は、ベンゾチオピラン構造の形成を含む一連の化学反応によって合成されます。合成経路は一般的に次のステップを含みます。

ベンゾチオピランコアの形成: これは、適切なチオールとベンズアルデヒド誘導体を酸性条件下で反応させてベンゾチオピラン環を形成することを伴います。

ヘプチロキシ基の導入: 次に、ベンゾチオピラン中間体を、塩基の存在下でヘプチルブロミドと反応させてヘプチロキシ基を導入します。

安息香酸誘導体の形成: 最後のステップは、ヘプチロキシ置換ベンゾチオピランを適切な安息香酸誘導体と反応させてthis compoundを形成することを伴います.

化学反応の分析

Ro 41-5253は、次のものを含むいくつかのタイプの化学反応を受けます。

酸化: this compoundは、さまざまな酸化生成物を形成するために酸化できます。これらの反応で使用される一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: this compoundは、さまざまな還元生成物を形成するために還元できます。これらの反応で使用される一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

科学研究への応用

This compoundは、次のものを含む幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Ro 41-5253は、RARαに対する選択性と、他のレチノイドに一般的に関連する毒性副作用を誘導することなく癌細胞の増殖を阻害する能力により、レチノイン酸受容体アンタゴニストの中でユニークです。類似の化合物には、次のものがあります。

AGN194310: 同様の抗増殖特性を持つ別の選択的RARαアンタゴニスト.

特性

IUPAC Name |

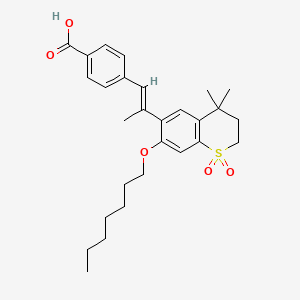

4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O5S/c1-5-6-7-8-9-15-33-25-19-26-24(28(3,4)14-16-34(26,31)32)18-23(25)20(2)17-21-10-12-22(13-11-21)27(29)30/h10-13,17-19H,5-9,14-16H2,1-4H3,(H,29,30)/b20-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIWQRITHXYGIF-LVZFUZTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC2=C(C=C1C(=CC3=CC=C(C=C3)C(=O)O)C)C(CCS2(=O)=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCOC1=CC2=C(C=C1/C(=C/C3=CC=C(C=C3)C(=O)O)/C)C(CCS2(=O)=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873404 | |

| Record name | Ro 41-5253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144092-31-9 | |

| Record name | 4-[(1E)-2-[7-(Heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-1-propen-1-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144092-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 41-5253 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 41-5253 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ro 41-5253 acts as an antagonist of retinoic acid receptor α (RARα) [, , , , , , , ]. Unlike agonists that activate the receptor upon binding, antagonists like this compound bind to RARα without inducing transcriptional activation [, , ]. While it doesn't prevent RARα/RXR heterodimerization or DNA binding, it induces distinct conformational changes in RARα compared to agonists [, ]. These changes are thought to prevent the receptor complex from interacting with other transcription factors needed for gene activation []. This ultimately blocks the downstream effects of RARα activation, which are diverse and include regulation of cell growth, differentiation, and apoptosis [, , , , , , , , , , , ].

ANone: The full chemical name for this compound is 4-[(E)-2-(7-heptoxy-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)prop-1-enyl]benzoic acid. Unfortunately, the provided research abstracts do not contain detailed information on the molecular formula, weight, or spectroscopic data for this compound.

ANone: The provided abstracts focus on the biological activity of this compound and don't provide information on its material compatibility, stability under various conditions, or specific applications outside a biological context.

ANone: Based on the provided abstracts, this compound is a synthetic retinoid that functions as a ligand for RARα. There is no evidence suggesting it acts as a catalyst in any chemical reactions.

ANone: The provided abstracts do not offer insights into whether computational chemistry and modeling techniques have been applied to this compound. Specific details on simulations, calculations, or QSAR models for this compound are not available within the provided research.

A: While specific SAR studies focusing solely on this compound are not included in the abstracts, several studies use this compound alongside other RAR agonists and antagonists with differing receptor subtype selectivity [, , , , , , , ]. Comparing the effects of these compounds in various cell lines and assays provides insights into the structural features important for RARα binding and antagonist activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。